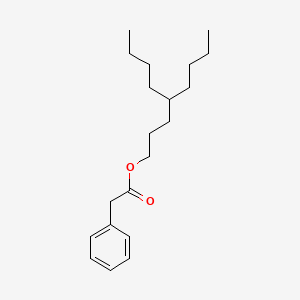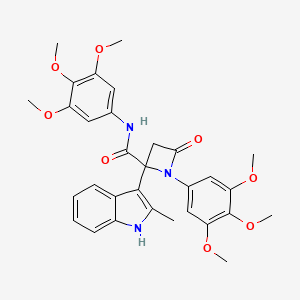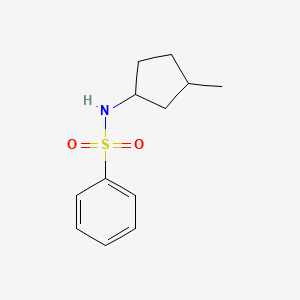
(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a tribromoimidazolyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2, 4, and 5 positions.
Coupling with Methoxyphenyl Group: The tribromoimidazole is coupled with a methoxyphenyl derivative, typically through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the tribromoimidazole moiety can yield debrominated imidazole derivatives.
Substitution: The bromine atoms in the tribromoimidazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Debrominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The tribromoimidazole moiety can form strong interactions with biological macromolecules, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)(2,4-dibromo-1H-imidazol-1-yl)methanone: Similar structure but with one less bromine atom.
(4-Methoxyphenyl)(2,5-dibromo-1H-imidazol-1-yl)methanone: Another dibromo derivative with different bromination pattern.
(4-Methoxyphenyl)(2,4,5-trichloro-1H-imidazol-1-yl)methanone: Chlorine atoms instead of bromine.
Uniqueness
(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is unique due to the specific arrangement of bromine atoms on the imidazole ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxyphenyl group also adds to its distinct chemical and physical properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
6595-53-5 |
|---|---|
Fórmula molecular |
C11H7Br3N2O2 |
Peso molecular |
438.90 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C11H7Br3N2O2/c1-18-7-4-2-6(3-5-7)10(17)16-9(13)8(12)15-11(16)14/h2-5H,1H3 |
Clave InChI |
NHDOHTRWARRCEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C(=C(N=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


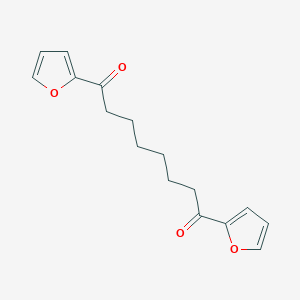
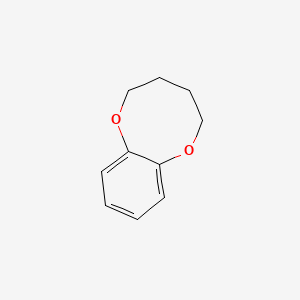
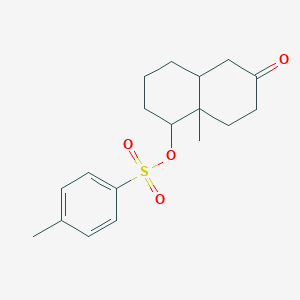
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
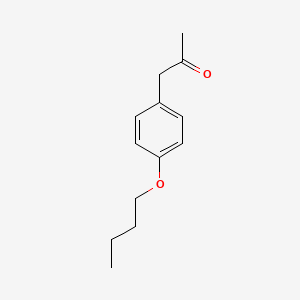
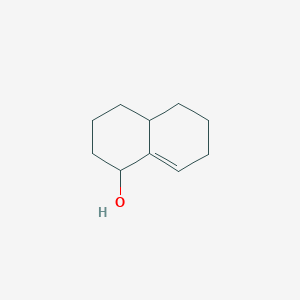

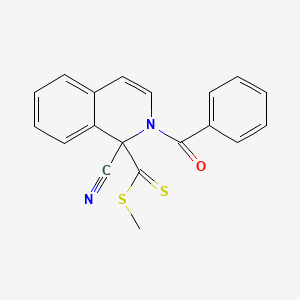
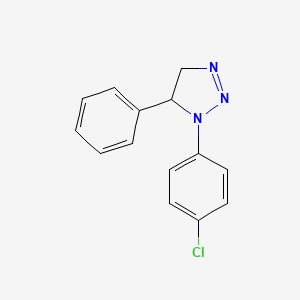
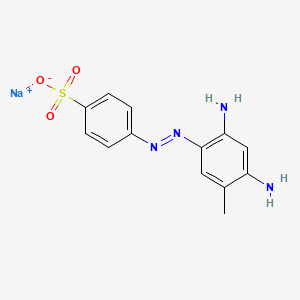
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
